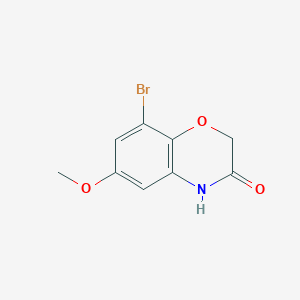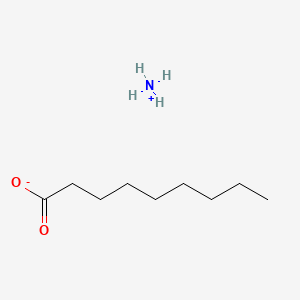
2-Ciano-5-(bromometil)piridina
Descripción general
Descripción
5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol. It is a derivative of pyridine, characterized by the presence of a bromomethyl group at the 5-position and a carbonitrile group at the 2-position. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)pyridine-2-carbonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
5-(Bromomethyl)pyridine-2-carbonitrile is a chemical compound that has been used in the synthesis of various organic compounds
Mode of Action
It is known to be used in the synthesis of aza-terphenyl diamidine analogs , which suggests that it may interact with its targets through a chemical reaction to form new compounds.
Biochemical Pathways
It is used in the synthesis of pyridine-diketopyrrolopyrrole (pydpp), a building block for preparing low band-gap copolymers for use as electron donor in polymer solar cells . This suggests that it may play a role in the electron transport pathway in these cells.
Result of Action
Its use in the synthesis of aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity , suggests that it may have a role in inhibiting the growth of protozoa.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)pyridine-2-carbonitrile typically involves the bromination of 5-methylpyridine-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 5-(Bromomethyl)pyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Substitution Reactions: 5-(Bromomethyl)pyridine-2-carbonitrile undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Major Products:
Comparación Con Compuestos Similares
5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the methyl group at the 5-position.
2-Bromomethylpyridine: Similar structure but lacks the carbonitrile group at the 2-position.
5-Methylpyridine-2-carbonitrile: Similar structure but lacks the bromine atom at the 5-position.
Uniqueness: 5-(Bromomethyl)pyridine-2-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Propiedades
IUPAC Name |
5-(bromomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPVNICICSNYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620236 | |
| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308846-06-2 | |
| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)








![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)


